1-((Benzyloxy)methyl)cyclopropanamine
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Overview
Description
1-((Benzyloxy)methyl)cyclopropanamine is an organic compound with a cyclopropane ring substituted with a benzyloxy methyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)methyl)cyclopropanamine typically involves the reaction of cyclopropanone derivatives with benzyl alcohol in the presence of a suitable catalyst. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form cyclopropane intermediates, which are then reacted with benzyl alcohol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((Benzyloxy)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols .
Scientific Research Applications
1-((Benzyloxy)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-((Benzyloxy)methyl)cyclopropanone: Similar structure but with a ketone group instead of an amine.
1-((Benzyloxy)methyl)cyclopropanol: Contains a hydroxyl group instead of an amine.
1-((Benzyloxy)methyl)cyclopropane: Lacks the amine group, making it less reactive in certain reactions
Uniqueness
1-((Benzyloxy)methyl)cyclopropanamine is unique due to its combination of a cyclopropane ring, benzyloxy group, and amine functionality. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c12-11(6-7-11)9-13-8-10-4-2-1-3-5-10/h1-5H,6-9,12H2 |
InChI Key |
OPUYSIGSHRNDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)N |
Origin of Product |
United States |
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